![molecular formula C12H11NO6S B13714816 2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bsmoc-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a benzenesulfonylmethoxycarbonyl (Bsmoc) group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under specific conditions. It appears as white to cream-colored crystals or powder and has a melting point range of 159.0-165.0°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-glycine involves multiple steps. One common method includes:
Step 1: Reacting glycine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-benzenesulfonyl glycine.
Industrial Production Methods: Industrial production of N-Bsmoc-glycine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: N-Bsmoc-glycine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, making it useful in peptide synthesis.
Oxidation and Reduction: While the Bsmoc group is stable under mild oxidative and reductive conditions, extreme conditions can lead to its cleavage.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Bsmoc group.
Oxidation: Mild oxidizing agents like sodium perborate can be used without affecting the Bsmoc group.
Major Products:
科学的研究の応用
N-Bsmoc-glycine is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Biology: In the study of protein structure and function, where it helps in the synthesis of specific peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
作用機序
The primary mechanism of action of N-Bsmoc-glycine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Bsmoc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
類似化合物との比較
N-Boc-glycine: Another protected form of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Cbz-glycine: Here, the amino group is protected by a benzyloxycarbonyl (Cbz) group.
N-Fmoc-glycine: The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Comparison:
Stability: N-Bsmoc-glycine is more stable under acidic conditions compared to N-Boc-glycine but less stable than N-Fmoc-glycine.
Ease of Removal: The Bsmoc group can be removed under milder conditions compared to the Boc group, making it advantageous in certain synthetic applications.
特性
分子式 |
C12H11NO6S |
|---|---|
分子量 |
297.29 g/mol |
IUPAC名 |
2-[(1,1-dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H11NO6S/c14-11(15)5-13-12(16)19-6-8-7-20(17,18)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
InChIキー |
VWCUGFUWQVWBHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)COC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


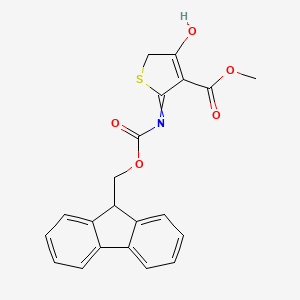
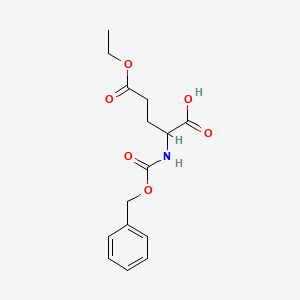
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
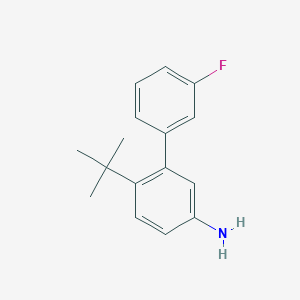
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
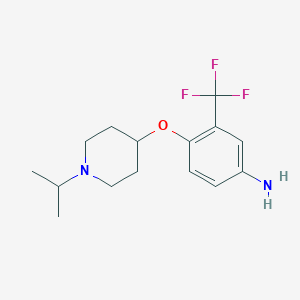
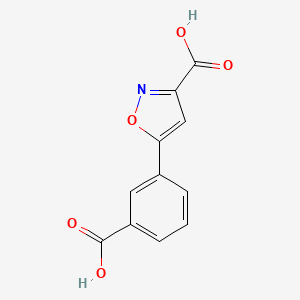
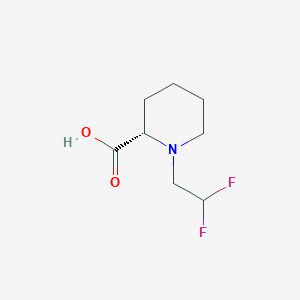


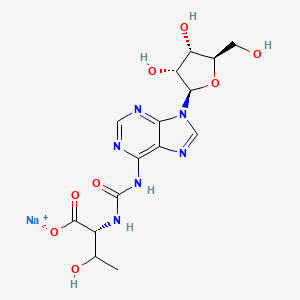
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
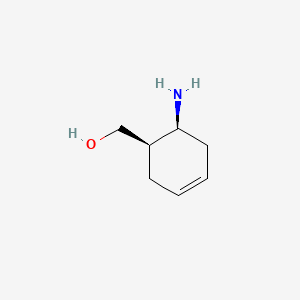
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
